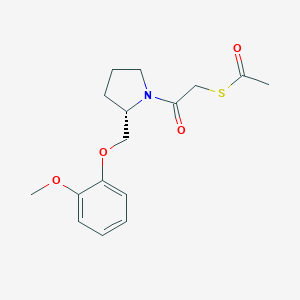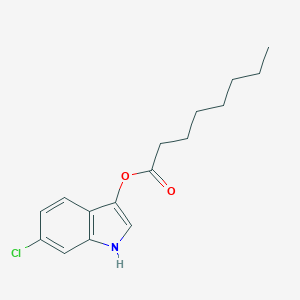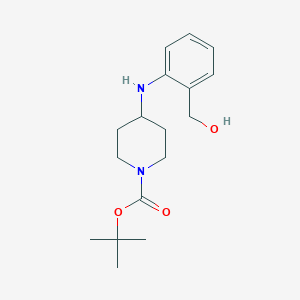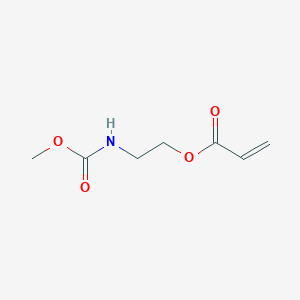
2-(Methoxycarbonylamino)ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxycarbonylamino)ethyl prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPAE and is a derivative of acrylic acid. MPAE is widely used in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Aplicaciones Científicas De Investigación
MPAE has various applications in scientific research. It is used in the synthesis of polymers such as poly(methacrylic acid-co-2-(methoxycarbonylamino)ethyl prop-2-enoate) which has potential applications in drug delivery. MPAE is also used in the synthesis of pharmaceutical compounds such as antihypertensive agents and anti-inflammatory drugs. In addition, MPAE is used in the synthesis of agrochemicals such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of MPAE is not well understood. However, it is believed that MPAE acts as a reactive intermediate in the synthesis of polymers and pharmaceuticals. MPAE is also believed to interact with biological molecules such as enzymes and proteins, which may explain its potential applications in drug discovery.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MPAE are not well studied. However, studies have shown that MPAE has low toxicity and is relatively stable under physiological conditions. MPAE has been shown to have potential applications in drug delivery due to its ability to form stable complexes with drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPAE in lab experiments is its versatility in synthesis and potential applications in various fields. MPAE is also relatively stable and has low toxicity. However, one limitation of using MPAE in lab experiments is its cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research of MPAE. One direction is to study the mechanism of action of MPAE in more detail. Another direction is to explore the potential applications of MPAE in drug delivery and drug discovery. Additionally, more research is needed to understand the biochemical and physiological effects of MPAE. Finally, the synthesis of MPAE can be optimized to improve yield and reduce cost.
Métodos De Síntesis
The synthesis of MPAE involves the reaction of acrylic acid with methoxycarbonylamine. The reaction takes place in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is purified through recrystallization or column chromatography. The yield of MPAE depends on the reaction conditions and the purity of the starting materials.
Propiedades
Número CAS |
161928-18-3 |
|---|---|
Nombre del producto |
2-(Methoxycarbonylamino)ethyl prop-2-enoate |
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
2-(methoxycarbonylamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(9)12-5-4-8-7(10)11-2/h3H,1,4-5H2,2H3,(H,8,10) |
Clave InChI |
GYAHZPHTBHATHC-UHFFFAOYSA-N |
SMILES |
COC(=O)NCCOC(=O)C=C |
SMILES canónico |
COC(=O)NCCOC(=O)C=C |
Sinónimos |
2-Propenoic acid, 2-[(methoxycarbonyl)amino]ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



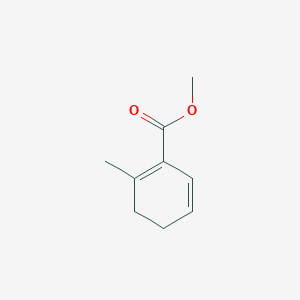
![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
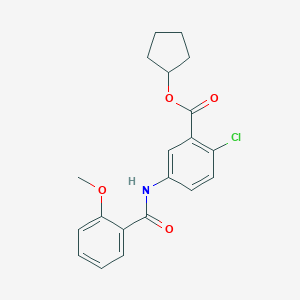
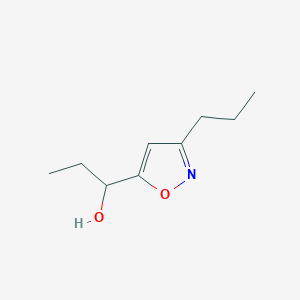
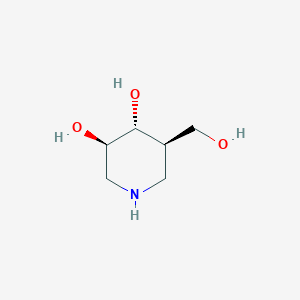
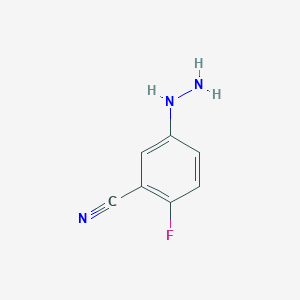
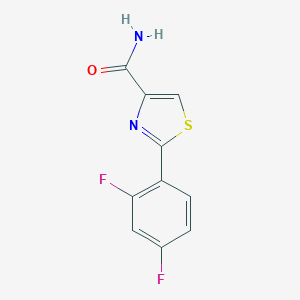
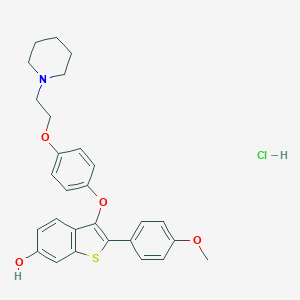
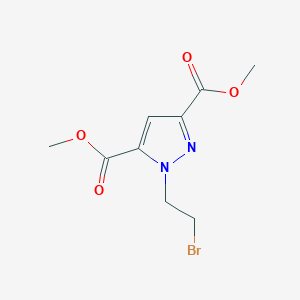
![4-Acetylfuro[3,2-c]pyridine](/img/structure/B62566.png)
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
